molecular formula C16H15NS B1453200 3',4'-dihydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene] CAS No. 1221792-12-6

3',4'-dihydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]

Cat. No. B1453200
M. Wt: 253.4 g/mol
InChI Key: OKXSGHYNTIVBRL-UHFFFAOYSA-N
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Description

“3’,4’-dihydro-1’H,3H-spiro[1,3-benzothiazole-2,2’-naphthalene]” is a chemical compound . Unfortunately, there’s not much detailed information available about this compound.

Scientific Research Applications

Synthesis and Biological Activity

The compound 3',4'-dihydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene] and its derivatives have been a subject of interest due to their biological activities. Research has demonstrated that derivatives synthesized from this compound exhibit significant antitumor and anti-monoamine oxidase activities, suggesting their potential in therapeutic applications. Specifically, compounds synthesized from ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate have shown these biological activities, indicating a promising area for future drug development and cancer treatment research (Markosyan et al., 2020). Another study also confirmed the synthesis of similar compounds with a focus on their antitumor and anti-monoamine oxidase activities, further substantiating the compound's significance in medical research (Markosyan et al., 2020).

Chemical Synthesis and Characterization

The synthesis of derivatives of 3',4'-dihydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene] has been extensively studied, leading to the creation of novel compounds with potential applications in various fields. For instance, the synthesis of 1-amino-3',4'-dihydro-2H,2'H,5H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione and its derivatives was reported, highlighting the versatility of the parent compound in generating new molecular structures (Marinov et al., 2014).

properties

IUPAC Name

spiro[2,4-dihydro-1H-naphthalene-3,2'-3H-1,3-benzothiazole]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NS/c1-2-6-13-11-16(10-9-12(13)5-1)17-14-7-3-4-8-15(14)18-16/h1-8,17H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXSGHYNTIVBRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3=CC=CC=C31)NC4=CC=CC=C4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-dihydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',4'-dihydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]
Reactant of Route 2
3',4'-dihydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]
Reactant of Route 3
3',4'-dihydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]
Reactant of Route 4
3',4'-dihydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]
Reactant of Route 5
3',4'-dihydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]
Reactant of Route 6
3',4'-dihydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]

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